molecular formula C18H16N4O2 B2822888 Pyrazin-2-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone CAS No. 1902979-97-8

Pyrazin-2-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone

Cat. No. B2822888
CAS RN: 1902979-97-8
M. Wt: 320.352
InChI Key: XTFBTBBQQYSSLB-UHFFFAOYSA-N
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Description

“Pyrazin-2-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone” is a complex organic compound. It is related to a class of compounds known as carbamates . Carbamates are organic compounds derived from carbamic acid and are often used in a variety of applications, including as pesticides and pharmaceuticals .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a catalyst-free synthesis of substituted pyridin-2-yl, quinolin-2-yl, and isoquinolin-1-yl carbamates has been described . This synthesis utilizes easily accessible N-hetaryl ureas and alcohols . The environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .

Scientific Research Applications

Synthesis and Reactions

  • Pyrazin-2-yl compounds have been explored in the synthesis of various heterocyclic compounds. For instance, 2-Methyl-4-oxo-4 H -1-benzopyrans and their analogs have been synthesized, leading to the formation of various derivatives including pyrazinones and quinoxalinyl derivatives (Ibrahim, El-Shaaer, & Hassan, 2002).

Kinetic Studies

  • Kinetic studies have been conducted on the synthesis of quinoxalinone derivatives, exploring the reaction of amines with bifunctional carbonyl compounds. This research contributes to understanding the reaction mechanisms and efficiencies in synthesizing heterocyclic compounds (Bekerman, Abasolo, & Fernández, 1992).

Synthesis of Novel Heterocycles

  • The compound has been utilized in the synthesis of new morpholinylpyrrolyl tetrahydrothieno[2,3-c] isoquinoline, leading to a variety of heterocycles including pyrazinone derivatives. This research adds to the repertoire of synthetic methods for complex heterocyclic structures (Zaki, El-Dean, & Radwan, 2014).

Multicomponent Condensations

  • Multicomponent condensation reactions involving pyrazin-2-yl compounds have been studied to synthesize diverse tricyclic compounds. This research highlights the versatility of these compounds in complex organic syntheses (Chebanov et al., 2008).

Antitumor Activity

  • Pyrazin-2-yl compounds have been investigated for their antitumor activities. A study on pyrrolone and pyridazinone heterocycles derived from quinoline derivatives showed some compounds displaying satisfactory antitumor activities (El‐Helw & Hashem, 2020).

Molecular and Supramolecular Structures

  • The molecular and supramolecular structures of hydrazone and pyrazolo[3,4-b]quinoline derivatives have been studied. Such research aids in understanding the structural and functional properties of these compounds (Kumara et al., 2016).

Catalytic Synthesis

  • Catalytic methods using pyrazin-2-yl compounds have been explored for the synthesis of alkaloids like lasubine II. This demonstrates the application of these compounds in facilitating complex organic reactions (James et al., 2016).

Pharmacological Profile

  • The pharmacological profile of pyrazin-2-yl derivatives has been examined, showing selective inhibition of specific receptor functions. This is significant for the development of targeted pharmaceutical agents (Lavreysen et al., 2004).

Dual Inhibitory Compounds

  • Pyrazin-2-yl compounds have been used to synthesize dual PDE3/4-inhibitory compounds, demonstrating their potential in developing multi-target pharmaceuticals (Ochiai et al., 2012).

Antimalarial Potential

  • Novel quinoline-pyrazolopyridine derivatives have been synthesized for their potential antimalarial activity. Such studies contribute to finding new treatments for malaria (Saini et al., 2016).

Future Directions

The future directions for research on “Pyrazin-2-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone” and similar compounds could include further exploration of their synthesis, properties, and potential applications. For instance, the development of more environmentally friendly synthesis methods and the investigation of these compounds’ biological activity could be areas of interest.

properties

IUPAC Name

pyrazin-2-yl-(3-quinolin-8-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c23-18(15-11-19-8-9-20-15)22-10-6-14(12-22)24-16-5-1-3-13-4-2-7-21-17(13)16/h1-5,7-9,11,14H,6,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTFBTBBQQYSSLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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